molecular formula C9H7ClN2O B1626565 4-Chloro-1-methylquinazolin-2(1H)-one CAS No. 79689-39-7

4-Chloro-1-methylquinazolin-2(1H)-one

Cat. No.: B1626565
CAS No.: 79689-39-7
M. Wt: 194.62 g/mol
InChI Key: AYJCMIXHDUYTJB-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Core in Chemical Sciences

The quinazolinone core, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidinone ring, is a structure of immense importance in the chemical sciences. omicsonline.orgresearchgate.netmdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. mdpi.comresearchgate.net The stability of the quinazolinone nucleus makes it an excellent foundation for the introduction of various bioactive moieties, allowing chemists to synthesize novel compounds with potential therapeutic applications. omicsonline.org

Derivatives of quinazolinone have been investigated for a multitude of biological effects. nih.govwisdomlib.org The versatility of the quinazolinone ring system, which is stable to oxidation, reduction, and hydrolysis, further enhances its appeal to researchers in drug discovery and materials science. researchgate.net

Historical Context and Evolution of Quinazolinone-Based Research

The history of quinazoline (B50416) chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869. nih.govnih.gov A significant early synthesis method was developed by Griess, involving the reaction of anthranilic acid and cyanide. mdpi.com Over the years, numerous synthetic methods have been developed, such as the Niementowski synthesis, which involves the treatment of anthranilic acid with an amide. mdpi.comnih.gov

The evolution of quinazolinone-based research has been marked by a continuous expansion of its known biological activities. wisdomlib.org Early interest in these compounds has grown into a major area of research, with thousands of derivatives being synthesized and evaluated for a wide spectrum of potential uses. nih.gov This has led to the development of several marketed drugs containing the quinazoline moiety. nih.govwikipedia.org

Specific Focus on 4-Chloro-1-methylquinazolin-2(1H)-one: Academic Relevance

Within the vast family of quinazolinone derivatives, this compound holds particular academic relevance as a key intermediate in the synthesis of more complex molecules. The chlorine atom at the 4-position is a reactive site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the creation of diverse libraries of compounds for further investigation.

The presence of the methyl group at the 1-position influences the compound's solubility, reactivity, and conformational properties. Research on this specific compound often focuses on its utility as a building block for creating novel chemical entities with tailored properties.

Overview of Key Research Areas and Methodologies Applied to the Compound

Research involving this compound primarily revolves around its synthesis and its use as a precursor in nucleophilic substitution reactions.

Synthesis: The synthesis of 4-chloro-substituted quinazolinones and related quinolinones is a well-established area of research. mdpi.com A common method involves the chlorination of the corresponding quinazolinone precursor, often using reagents like phosphorus oxychloride (POCl₃). acs.orgacs.org This chlorination step is crucial as it activates the 4-position for subsequent reactions. acs.org

Nucleophilic Substitution Reactions: The primary research application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazolinone ring system facilitates the displacement of the chloride ion by a variety of nucleophiles. These reactions are widely used to synthesize 4-aminoquinazoline derivatives, which are a significant class of bioactive compounds. nih.gov Studies have explored the use of various amines, including anilines and aliphatic amines, to create new carbon-nitrogen bonds at the 4-position. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for promoting these N-arylation reactions. nih.gov

Analytical and Spectroscopic Characterization: The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the chemical structure and confirming the successful substitution at the 4-position. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. researchgate.net

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the synthesized compounds and to monitor the progress of reactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79689-39-7

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1-methylquinazolin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(10)11-9(12)13/h2-5H,1H3

InChI Key

AYJCMIXHDUYTJB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC1=O)Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=NC1=O)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Chloro 1 Methylquinazolin 2 1h One

Classical Synthetic Routes and Precursors

The traditional synthesis of 4-Chloro-1-methylquinazolin-2(1H)-one typically involves a two-stage process: first, the construction of the core quinazolinone ring system, followed by a chlorination step. The primary precursor for this route is 1-methylquinazolin-2,4(1H,3H)-dione. This intermediate is commonly prepared from N-methylated anthranilic acid derivatives. For example, N-methylanthranilic acid can be cyclized with urea (B33335) or potassium cyanate (B1221674) to yield the desired dione.

Once the 1-methylquinazolin-2,4(1H,3H)-dione precursor is obtained, the crucial chlorination step is performed to introduce the chlorine atom at the C4 position. This transformation is classically achieved using potent chlorinating agents. The most common and widely documented reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netgoogle.com The reaction is often conducted under reflux, sometimes in the presence of a non-protic solvent like toluene (B28343) or with a tertiary amine base such as N,N-diisopropylethylamine (Hünig's base) to facilitate the reaction. acs.orgchemicalbook.comacs.org

An alternative classical pathway begins with a substituted 2-aminobenzoic acid, which is first cyclized to form a quinazolin-4(3H)-one. researchgate.net For instance, reaction with formamidine (B1211174) acetate (B1210297) yields the corresponding quinazolin-4(3H)-one, which would then require N-methylation and subsequent chlorination. researchgate.net Another variation involves the cyclocondensation of an anthranilamide with an appropriate carbonyl compound, followed by chlorination. For example, halogenated anthranilamides can react with benzaldehyde, and the resulting quinazolin-4(3H)-one is then chlorinated using a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.gov

Table 1: Overview of Classical Chlorination Methods for Quinazolinone Precursors This is an interactive table. You can sort and filter the data.

Chlorinating Agent Precursor Type Typical Conditions Reference
Phosphorus Oxychloride (POCl₃) Quinazolin-2,4-dione / Quinazolin-4-one Reflux, often with a base (e.g., Hünig's base) or in a high-boiling solvent (e.g., toluene) acs.org, chemicalbook.com, acs.org
Thionyl Chloride (SOCl₂) Quinazolin-4-one Reflux, neat or in an inert solvent researchgate.net
PCl₅ / POCl₃ Quinazolin-4-one Heating under reflux mdpi.com
Cl₃CCN / PPh₃ Quinazolin-4-one N/A nih.gov

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of quinazolinone scaffolds. These modern approaches aim to reduce reaction times, minimize waste, and avoid harsh or hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in this domain. The application of microwave irradiation can dramatically shorten reaction times for the cyclization step, often leading to improved yields compared to conventional heating methods. frontiersin.orgresearchgate.net This technique is particularly effective for condensation reactions that form the heterocyclic ring.

Another significant advancement is the use of novel solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as both a solvent and catalyst for the synthesis of quinazolinone derivatives. researchgate.net These solvents are biodegradable, have low toxicity, and can often be recycled, presenting a greener alternative to traditional volatile organic solvents.

Furthermore, efforts have been made to replace hazardous chlorinating agents like POCl₃. One innovative, one-pot method involves the use of hexamethyldisilazane (B44280) (HMDS) to mediate the reaction of quinazolin-4(3H)-ones with primary amines, which proceeds through tandem silylation and substitution, thereby bypassing the need for an isolated chloro intermediate altogether. researchgate.net While this produces an amino-quinazoline directly, it highlights a strategy to avoid chlorination reagents. For the synthesis of the precursor, 4-hydroxyquinolin-2(1H)-ones, sustainable methods such as silver-catalyzed carbon dioxide (CO₂) fixation with 2-alkynylanilines have been developed, showcasing the use of a renewable C1 source. researchgate.net

Table 2: Comparison of Synthetic Approaches This is an interactive table. You can sort and filter the data.

Parameter Classical Approach Modern/Sustainable Approach
Energy Source Conventional heating (oil bath, heating mantle) Microwave irradiation, ultrasound
Reaction Time Hours to days Minutes to hours
Solvents Volatile organic compounds (Toluene, DMF) Deep eutectic solvents (DES), water, ionic liquids
Reagents Stoichiometric, often harsh (e.g., POCl₃, SOCl₂) Catalytic, milder alternatives (e.g., FeCl₃, organocatalysts), renewable feedstocks (CO₂)
Waste Profile Higher waste generation Reduced waste, potential for catalyst/solvent recycling

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a critical aspect of the synthesis of this compound. The key challenge is to ensure that chlorination occurs exclusively at the C4 position, avoiding the formation of any 2-chloro isomer. When starting from the 1-methylquinazolin-2,4(1H,3H)-dione precursor, the reaction with chlorinating agents like POCl₃ is highly regioselective for the C4 position. This selectivity is governed by the electronic nature of the dione. The carbonyl group at C4 is part of a vinylogous amide system, which makes its oxygen atom more nucleophilic and prone to reaction with the electrophilic phosphorus or sulfur of the chlorinating agent, leading to the formation of the 4-chloro product.

The inherent reactivity difference between the C4 and C2 positions is further confirmed by studies on 2,4-dichloroquinazoline (B46505) precursors. In these systems, nucleophilic aromatic substitution (SNAr) reactions with amines or other nucleophiles occur preferentially at the C4 position. mdpi.comnih.gov This demonstrates that the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position, which explains why the reverse reaction—chlorination of the dione—favors formation of the 4-chloro isomer. mdpi.comnih.gov

Stereoselectivity , in contrast, is not a consideration for the synthesis of the parent compound this compound. The quinazolinone ring system is planar, and the molecule itself is achiral, possessing a plane of symmetry. Therefore, there are no stereocenters to control during the synthesis of the core structure. mdpi.com This consideration would only become relevant if the synthesis involved the introduction of chiral substituents onto the aromatic ring or at other positions, which could result in the formation of enantiomers or diastereomers. For the unsubstituted title compound, stereoselective strategies are not applicable.

Catalyst Development for Enhanced Synthesis

The development of catalysts for the synthesis of the quinazolinone ring has been a major focus of research, aiming to improve efficiency and mildness of the reaction conditions.

Transition metal catalysis, particularly with copper, has proven effective for the cyclization step. Copper-catalyzed Ullmann-type N-arylation reactions can be used to form the quinazolinone ring from precursors like 2-halobenzoic acids and guanidine (B92328) or amide derivatives. acs.orgacs.orgnih.gov These reactions often proceed in good yields, with one study showing that a CuI catalyst (20 mol%) effectively promoted the cyclization of 2-bromo-5-methylbenzoic acid with a guanidine derivative to yield the corresponding quinazolinone in 81.2%. acs.org

In a move towards more economical and environmentally benign catalysts, iron(III) chloride (FeCl₃) has been identified as a highly efficient catalyst for synthesizing quinazolin-4-one from o-aminobenzoic acid. ppublishing.org Optimized conditions using just 5 mol% of FeCl₃ in DMF at 130°C afforded the product in a high yield of 85%. nih.govppublishing.org This demonstrates the potential of earth-abundant metals in this field.

Metal-free organocatalysis represents another important frontier. Acid catalysts such as p-toluenesulfonic acid (p-TSA) and pyridinium (B92312) p-toluenesulfonate (PPTS) have been used to promote the condensation and cyclization of 2-aminobenzamides to form quinazolinones. frontiersin.org Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (B28879) (DMAP) have also been successfully employed, offering mild and effective alternatives to metal-based systems. frontiersin.org

Table 3: Catalysts for Quinazolinone Ring Synthesis This is an interactive table. You can sort and filter the data.

Catalyst Catalyst Type Precursors Key Advantages Reference
Copper (I) Iodide (CuI) Transition Metal 2-Halobenzoic acid + Guanidine derivative Good yields for C-N bond formation acs.org, nih.gov, acs.org
Iron (III) Chloride (FeCl₃) Transition Metal o-Aminobenzoic acid Economical, environmentally friendly, high yield (85%) ppublishing.org
p-Toluenesulfonic acid (p-TSA) Organocatalyst (Acid) 2-Aminobenzamide + Aldehyde Metal-free, simple conditions frontiersin.org
DABCO Organocatalyst (Base) 2-Aminobenzamide + DMSO Metal-free, microwave-compatible frontiersin.org

Flow Chemistry and High-Throughput Synthesis Applications

While specific literature on the flow synthesis of this compound is sparse, the established batch syntheses are well-suited for translation into continuous flow processes. Flow chemistry offers significant advantages for this type of synthesis, particularly concerning safety and reproducibility. The handling of hazardous and corrosive reagents like phosphorus oxychloride or thionyl chloride is made safer in a flow reactor, as only small quantities are present in the reaction zone at any given time. The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, often leading to cleaner reactions, higher yields, and improved consistency compared to batch processing.

The robustness of the quinazolinone ring formation and subsequent chlorination reactions also makes them highly amenable to high-throughput synthesis (HTS) for the creation of compound libraries. By employing parallel synthesis techniques, often aided by microwave reactors, a large number of analogues can be generated rapidly. nih.gov Starting from a diverse set of substituted anthranilic acid precursors, chemists can systematically vary the substitution pattern on the aromatic ring to explore structure-activity relationships. The reliable nature of the core synthetic reactions ensures that these variations can be implemented efficiently to produce a wide array of derivative compounds for screening purposes.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Methylquinazolin 2 1h One

Nucleophilic Substitution Reactions at C-4

The most significant aspect of 4-Chloro-1-methylquinazolin-2(1H)-one's reactivity is the facile displacement of the C-4 chlorine atom via nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect) and the carbonyl group activates the C-4 position, making it highly electrophilic. nih.govresearchgate.net This reactivity is extensively exploited for the synthesis of a wide range of 4-substituted quinazolinone derivatives. nih.gov

These reactions consistently show regioselectivity for the C-4 position over other positions. nih.govmdpi.com A variety of nucleophiles, including primary and secondary amines (aliphatic and aromatic), thiols, and alkoxides, can readily displace the chloro group. mdpi.commdpi.com Reactions with amines, in particular, are widely reported to produce 4-amino-1-methylquinazolin-2(1H)-one derivatives, which are scaffolds of significant interest. nih.govnih.gov

The reaction conditions for these substitutions vary depending on the nucleophilicity of the attacking species. mdpi.com Electron-rich amines react under milder conditions, whereas electron-poor amines may require higher temperatures or the use of microwave irradiation to achieve good yields. nih.gov Density Functional Theory (DFT) calculations on the related 2,4-dichloroquinazoline (B46505) system confirm that the C-4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to the C-2 position. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinazoline (B184009) Analogs

NucleophileReaction ConditionsProduct TypeYieldReference
N-methylanilineTHF/H₂O (1:1), Microwave4-Anilinoquinazoline (B1210976)81% nih.gov
3-(Aminomethyl)oxetan-3-amineMeOH, Et₃N, reflux4-Amino-quinazoline47.8% acs.org
o-ToluidineTHF/H₂O, Microwave, 2h4-Anilinoquinazoline74% nih.gov
Hydrazine HydrateEthanol, reflux4-Hydrazinoquinolin-2-one- mdpi.com
Sodium AzideAcetone/Water4-Azidoquinolin-2-one- mdpi.com

Electrophilic Aromatic Substitution Reactions on the Quinazolinone Core

Electrophilic aromatic substitution (SEAr) on the this compound scaffold occurs on the fused benzene (B151609) ring. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the quinazolinone system. The heterocyclic part generally deactivates the benzene ring towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Common electrophilic substitutions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro (-NO₂) group, likely at the C-6 position. nih.gov

Halogenation: Introduction of a halogen (e.g., Br, Cl) using appropriate reagents, also expected to favor the C-6 position. nih.gov

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. wikipedia.org

Oxidative and Reductive Transformations

The quinazolinone ring system demonstrates considerable stability towards many oxidizing and reducing agents. nih.gov However, specific reagents and conditions can effect transformations on either the heterocyclic or the benzene portion of the molecule.

Reduction: The pyrimidine (B1678525) ring can be selectively reduced. Hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium or platinum oxide can yield 1,2-dihydro derivatives. nih.gov A biomimetic asymmetric reduction of quinazolinones to chiral dihydroquinazolinones has been achieved using chiral NAD(P)H models, providing products with high enantiomeric excess. dicp.ac.cn Reduction of the benzene ring requires more vigorous conditions, such as using a platinum oxide catalyst. nih.gov

Oxidation: While the core is generally stable, the synthesis of quinazolinones often involves oxidative steps. mdpi.com For instance, oxidative cyclization of 2-aminobenzamides can be achieved using various oxidants. nih.gov The formation of N-oxides is another possible oxidative transformation for nitrogen-containing heterocycles, which can alter the electronic properties and reactivity of the ring system. chim.it

Photochemical and Thermal Rearrangements

Quinazolinone derivatives can participate in photochemical reactions. Upon exposure to UV light, some quinazolinone-based Schiff bases undergo reversible anti to syn isomerization around the C=N bond. nih.gov The efficiency of this photoisomerization and the rate of thermal relaxation back to the stable form are highly dependent on the substitution pattern on the quinazolinone ring. nih.gov

Photochemical rearrangements involving atom migration are also known in related heterocyclic systems. For example, 2-alkylcinnolinium-4-olates undergo photochemical rearrangement to yield 3-alkyl-4(3H)-quinazolones upon irradiation in ethanol. rsc.org While specific studies on this compound are not prevalent, the potential for photochemical rearrangements, such as those governed by Woodward-Hoffmann rules for sigmatropic shifts, exists. mdpi.com Thermal rearrangements, like the Brook rearrangement observed in silylmethyl ketones, involve intramolecular migration and are also a possibility in appropriately substituted quinazolinones. mdpi.com

Cycloaddition Reactions and Annulation Strategies

The quinazolinone scaffold contains conjugated double bonds, making it a potential candidate for cycloaddition reactions. The diene-like character within the heterocyclic ring could theoretically allow it to participate in [4+2] cycloadditions (Diels-Alder type reactions). The feasibility of such reactions depends on whether they are conducted under thermal or photochemical conditions, which dictates the orbital symmetry requirements for the interaction between the diene (the quinazolinone) and a dienophile. youtube.com For instance, [4+2] cycloadditions involving 4n+2 π-electrons (like the Diels-Alder reaction) are typically thermally allowed, while those involving 4n π-electrons are photochemically allowed. youtube.com

Annulation strategies, which involve the construction of a new ring fused to the existing quinazolinone core, are also synthetically valuable. These methods often utilize transition-metal catalysis to achieve C-H functionalization followed by cyclization, providing access to more complex, polycyclic heterocyclic frameworks. researchgate.net

Metal-Catalyzed Coupling Reactions and Functionalization

The C-4 chlorine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the quinazolinone scaffold. dntb.gov.ua

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form a new C-C bond. This is used to introduce aryl or vinyl groups at the C-4 position. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups at C-4. researchgate.netmdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by reacting with amines, offering an alternative to the direct SNAr reaction, especially for less reactive amines. nih.gov

Kumada and Negishi Couplings: Reactions involving Grignard reagents (Kumada) or organozinc reagents (Negishi) to form C-C bonds. nih.gov

The reactivity order for halogens in these couplings is generally I > Br > Cl, which can sometimes necessitate specific catalyst systems or harsher conditions for chloro-substrates. researchgate.net However, the activation provided by the quinazolinone ring facilitates these transformations at the C-4 position. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Coupling Reactions with Chloroquinazoline Analogs

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
SonogashiraTerminal AlkynesPd catalyst, CuI, NEt₃4-Alkynylquinazoline researchgate.netmdpi.com
Suzuki-MiyauraArylboronic AcidsPd(OAc)₂-K₂CO₃4-Arylquinazolinone mdpi.com
NegishiCH₃ZnClPd(PPh₃)₄4-Methylquinazoline nih.gov
KumadaPhenylmagnesium chlorideMnCl₂4-Phenylquinazoline nih.gov
Ullmann-type CyclizationGuanidine (B92328)CuI, K₂CO₃Quinazolinone Ring acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Methylquinazolin 2 1h One

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and elucidating its fragmentation pathways under ionization. In the analysis of quinazolinone derivatives, HRMS coupled with techniques like electrospray ionization (ESI) provides crucial insights into their structural integrity. nih.gov The fragmentation of related chloroquinoline derivatives often involves characteristic losses of the chlorine atom and cleavages within the quinazolinone ring system. nih.gov For 4-Chloro-1-methylquinazolin-2(1H)-one, the molecular ion peak would be expected, followed by fragments corresponding to the loss of a chlorine radical (Cl•) and subsequent cleavages of the heterocyclic ring. libretexts.orgyoutube.com The fragmentation pattern is often influenced by the stability of the resulting radical cations and neutral losses. mdpi.com For instance, the loss of CO is a common fragmentation pathway for many carbonyl-containing heterocyclic compounds. nih.gov The precise mass measurements afforded by HRMS allow for the unambiguous identification of fragment ions, helping to piece together the fragmentation puzzle. mdpi.com

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment Proposed Structure/Loss
[M]+• Molecular Ion
[M-Cl]+ Loss of Chlorine
[M-CO]+• Loss of Carbon Monoxide

This table is predictive and based on common fragmentation patterns of similar structures. libretexts.orgnih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling constants providing information about their relative positions. The N-methyl group would appear as a singlet, typically in the range of 3-4 ppm. semanticscholar.orggsconlinepress.com

Table 2: Representative NMR Data for Substituted Quinazolinones

Nucleus Chemical Shift Range (ppm) Multiplicity Notes
¹H (Aromatic) 7.0 - 8.5 m, d, t Chemical shifts depend on substitution pattern. rsc.org
¹H (N-CH₃) ~3.5 s Singlet for the methyl group. semanticscholar.org
¹³C (C=O) >160 - Carbonyl carbon. semanticscholar.org
¹³C (Aromatic) 115 - 150 - Carbons of the benzene ring. rsc.org

Note: The exact chemical shifts for this compound would require experimental determination. The data presented is based on analogous structures found in the literature. semanticscholar.orgrsc.org

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would reveal the bond lengths, bond angles, and torsional angles of this compound, providing an unambiguous confirmation of its molecular structure. mdpi.com Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds, π-π stacking, or halogen bonds that stabilize the solid-state structure. nih.govhelsinki.fi For related quinazolinone structures, X-ray diffraction has been used to confirm the geometry and study how different substituents influence the crystal packing. researchgate.net The planarity of the quinazolinone ring system and the orientation of the chloro and methyl substituents would be precisely determined.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8-12
b (Å) ~6-10
c (Å) ~15-20
β (°) ~90-110

This data is hypothetical and serves as an example of what might be obtained from a single crystal X-ray diffraction study, based on data for similar heterocyclic compounds. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Environmental Studies

Table 4: Key Vibrational Frequencies for this compound

Functional Group Typical Wavenumber (cm⁻¹)
C=O Stretch 1650 - 1700
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C/C=N Stretch 1450 - 1600

These are typical ranges and the exact frequencies would be determined experimentally. semanticscholar.orgamazonaws.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogue Characterization

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques used to study chiral molecules. biologic.netwikipedia.org this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by substitution with a chiral group, CD and ORD would be essential for its characterization. dicp.ac.cn These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. libretexts.orglibretexts.org The resulting spectra, particularly the Cotton effect observed in both CD and ORD, can be used to determine the absolute configuration of the chiral center(s) and to study conformational changes in solution. libretexts.orgnih.gov The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule. mdpi.com

Computational and Theoretical Studies on 4 Chloro 1 Methylquinazolin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are no published studies that provide specific Density Functional Theory (DFT) calculations for 4-Chloro-1-methylquinazolin-2(1H)-one. DFT is a common method used to investigate the electronic properties of quinazolinone derivatives, often to understand their reactivity and potential as pharmacological agents. researchgate.netresearchgate.netmdpi.com Such studies on related compounds typically report on parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and atomic charges to predict sites of reactivity. However, these specific data points are not available for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

No literature could be found describing molecular dynamics (MD) simulations performed on this compound. MD simulations are powerful tools for exploring the conformational flexibility of molecules and the influence of their environment, such as solvent effects. For other quinazoline (B50416) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.govnih.gov Without such studies on this compound, its conformational landscape and behavior in different solvents remain computationally uncharacterized.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Specific quantum chemical analyses detailing reaction mechanisms and transition states involving this compound are absent from the scientific literature. While studies on related compounds, such as 2,4-dichloroquinazolines, have employed quantum chemistry to understand reaction regioselectivity, similar analyses for the nucleophilic substitution or other reactions of this compound have not been reported. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound. QSAR studies are frequently conducted on series of quinazolinone derivatives to correlate their structural features with biological activities. igi-global.comnih.govrsc.orgtandfonline.comijprajournal.com These models help in understanding the chemical properties that drive the activity of the compounds and in designing more potent molecules. The absence of this compound in such a series means its contribution to any structure-activity relationship has not been quantified.

Molecular Docking and Receptor-Ligand Interaction Studies (Preclinical Target Engagement)

There are no published molecular docking studies featuring this compound. Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a molecule to a biological target, such as a protein receptor. Numerous quinazolinone derivatives have been the subject of docking studies to explore their potential as inhibitors of various enzymes and receptors. nih.govnih.govjournalcra.com However, the specific interactions of this compound with any biological target have not been computationally modeled.

In Silico Design of Novel Derivatives and Predictive Modeling

The use of this compound as a scaffold for the in silico design of novel derivatives and subsequent predictive modeling has not been reported. While the broader quinazolinone core is a popular starting point for designing new therapeutic agents, rsc.org specific computational efforts to modify and predict the properties of derivatives from this compound are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 4 Chloro 1 Methylquinazolin 2 1h One Derivatives

Systematic Modifications of the Quinazolinone Scaffold

Systematic modification of the quinazolinone core is a key strategy to explore the chemical space and optimize biological activity. Literature reviews indicate that substituents at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for modulating the biological profiles of these compounds. nih.govresearchgate.net

Position 2: The nature of the substituent at this position is often critical. The presence of groups like methyl, phenyl, or thiol is frequently considered essential for antimicrobial activities. nih.gov Studies on 4(3H)-quinazolinones have shown that substitutions on a phenyl ring at position 2 significantly impact antibacterial potency. For instance, while an unsubstituted phenyl at position 2 shows activity, introducing substituents to this phenyl ring can either enhance or diminish its effect. acs.org

Position 3: This position is another hot spot for modification. Attaching substituted aromatic rings at the N-3 position is a common strategy. nih.gov For example, linking a phenyl ring with various substituents at this position has been shown to influence anti-inflammatory and other activities. researchgate.net

Position 4: The chloro group at position 4 in the parent compound is a reactive site suitable for introducing diverse functionalities. In the broader quinazoline (B50416) class, replacing the chlorine with substituted amines, such as anilino groups, has been a highly successful strategy in developing potent antitumor agents. beilstein-journals.org This position is pivotal for interacting with target proteins, and modifications here can drastically alter the compound's biological effects. nih.gov

Positions 6 and 8: Modifications on the fused benzene (B151609) ring, particularly at positions 6 and 8, are also significant. The introduction of halogen atoms, such as iodine or chlorine, at these positions has been reported to substantially improve the antimicrobial activity of quinazolinone derivatives. nih.govresearchgate.net

The following table, based on data for the broader 4(3H)-quinazolinone class, illustrates how systematic modifications can influence antibacterial activity.

Compound SeriesRing 1 Substituent (at position 3)Ring 2 Substituent (at position 2)Antibacterial Activity (MIC against S. aureus in µg/mL) acs.org
SAR2a4-nitrophenylphenyl2
SAR2a4-nitrophenyl2-fluorophenyl2
SAR2a4-nitrophenyl3-fluorophenyl2
SAR2a4-nitrophenyl4-fluorophenyl>16
SAR2b4-fluorophenylphenyl8
SAR2b4-fluorophenyl2-fluorophenyl4
SAR2b4-fluorophenyl3-fluorophenyl4
SAR2b4-fluorophenyl4-fluorophenyl>16

Impact of Substituent Electronic and Steric Properties on Biological Interaction

The electronic and steric properties of substituents on the quinazolinone scaffold play a determinant role in their interaction with biological targets.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the activity of the molecule.

In some series of antimicrobial quinazolinones, compounds with EDGs like methoxy (B1213986) and methyl groups on a phenyl ring at position 2 showed higher activity than those with EWGs. nih.gov

Conversely, in a series of anti-inflammatory quinazolinones, the presence of EWGs on a phenyl ring at position 3 was found to substantially increase activity. researchgate.net This highlights that the optimal electronic properties are target-dependent.

Steric Properties: The size and spatial arrangement of substituents are also critical.

Studies on COX-2 inhibitors revealed that increasing the bulkiness of substituents at the para-position of an aromatic ring at position 3 resulted in enhanced selectivity for COX-2. researchgate.net

The position of substitution matters greatly. For instance, ortho-substitution on a phenyl ring at position 2 was often found to result in less potent compounds compared to meta or para substitutions in certain series of kinase inhibitors. acs.orgmdpi.com This suggests that steric hindrance near the core can disrupt favorable binding conformations.

The table below summarizes the influence of substituent properties on the COX-2 inhibitory activity of certain 3-phenyl-quinazolin-4(3H)-one derivatives.

CompoundSubstituent on Phenyl Ring at Position 3EffectCOX-2 Inhibition (IC50 in µM) researchgate.net
6aUnsubstitutedBase Compound>50
6e4-fluoroElectron-withdrawing1.2
6f3-trifluoromethylStrongly electron-withdrawing1.6
6g4-trifluoromethylStrongly electron-withdrawing, Steric bulk at para0.28

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties while retaining the desired biological activity. nih.govdrughunter.com This involves substituting a molecular fragment with another that has a similar size, shape, and electronic character.

Scaffold Hopping: The entire quinazolinone core can be replaced by a bioisosteric scaffold. For instance, the 4-quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core in the development of PARP-1 inhibitors. rsc.org

Replacement at Position 4: The chloro group at position 4 is a prime candidate for bioisosteric replacement. Studies on related quinazolinones have shown that replacing this atom with a hydroxyl group or various hydrazinyl moieties can significantly modulate antitrypanosomal activity. nih.govnih.gov

Functional Group Mimetics: General principles of bioisosterism are widely applicable. For example, carboxylic acid groups in a side chain could be replaced by tetrazoles to modulate acidity and permeability, while amide linkers could be replaced by motifs like trifluoroethylamine to enhance metabolic stability. drughunter.com In the context of 4-Chloro-1-methylquinazolin-2(1H)-one derivatives, such strategies could be applied to appended side chains to fine-tune their properties.

The following table provides examples of bioisosteric replacements in quinazoline-related structures.

Original MoietyBioisosteric ReplacementRationale/Observed EffectReference
Phthalazinone core4-Quinazolinone scaffoldUtilized to develop new PARP-1 inhibitors. rsc.org
4-Hydroxylquinazoline4-HydrazinylquinazolinePromoted improvement in anti-T. cruzi activity. nih.gov
Carboxylic AcidTetrazole ringMimics the acidic proton, can affect permeability and bioavailability. drughunter.com
Amide groupTrifluoroethylamine groupCan enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Focused on Preclinical Efficacy Mechanisms)

In the absence of a 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect.

Several pharmacophore models have been developed for various classes of quinazolinone derivatives. nih.govnih.gov These models provide crucial insights into the ligand-receptor interactions that drive preclinical efficacy.

For quinazoline-based EGFR inhibitors, a five-point pharmacophore model (AAARR.7) was generated, comprising two hydrogen bond acceptors (A), and three aromatic rings (R). researchgate.net

For anti-inflammatory quinazolinone derivatives, pharmacophore modeling helped to elucidate the structural requirements for COX-2 inhibition. nih.gov

Similarly, a model for quinazoline-based acetylcholinesterase inhibitors (AAAHR_1) was developed to screen for new potential treatments for Alzheimer's disease. nih.gov

These models consistently identify several key features as being critical for the activity of quinazolinone derivatives:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms and the carbonyl oxygen of the quinazolinone core are frequently identified as key hydrogen bond acceptors or donors.

Aromatic/Hydrophobic Regions: The fused benzene ring and other aromatic substituents are crucial for hydrophobic and π-π stacking interactions within the target's binding pocket.

Defined Spatial Geometry: The relative distances and angles between these features are strictly defined, ensuring a precise fit with the receptor.

Pharmacophore FeatureDescriptionExample from Quinazolinone Derivatives
Hydrogen Bond Acceptor (HBA)An atom that can accept a hydrogen bond.The carbonyl oxygen at C2 and the nitrogen at N1. researchgate.netijpscr.info
Hydrogen Bond Donor (HBD)An atom with a hydrogen attached that can be donated.Amine or hydroxyl groups substituted on the scaffold. nih.gov
Aromatic Ring (AR)Aromatic ring system for π-π or hydrophobic interactions.The fused benzene ring of the quinazolinone core and substituted phenyl rings. researchgate.net
Hydrophobic Group (HY)A non-polar group that interacts with hydrophobic pockets.Alkyl or aryl substituents. nih.gov

Design Strategies for Modulating Target Selectivity

Achieving target selectivity is a critical goal in drug design to minimize off-target effects. For quinazolinone derivatives, specific design strategies have been employed to modulate their selectivity for different biological targets.

Exploiting Subtle Structural Differences in Targets: Selectivity between closely related enzyme isoforms, such as PARP-1 and PARP-2, can be achieved through careful structural modifications. The addition of a chloro group at the 8-position of the quinazolinone ring and optimization of a linker moiety were found to be key for discriminating between these two isoforms. researchgate.net

Targeted Substitutions: Introducing specific substituents can steer the molecule towards a particular target. For example, in developing selective inhibitors of histone deacetylase 6 (HDAC6), using 2-mercaptoquinazolinone as a specific "cap" group was a successful strategy to achieve high selectivity over other HDAC isoforms. mdpi.com

Modulating Lipophilicity and Steric Bulk: As mentioned earlier, increasing the steric bulk at the para-position of a phenyl ring at position 3 enhanced selectivity for COX-2 over COX-1. researchgate.net This strategy exploits differences in the size and shape of the active sites of the two enzymes.

Optimizing Side Chains: Synthesis and SAR studies of 4-aminoquinazoline derivatives led to the identification of a compound with a 3000-fold selectivity for the opioid receptor like-1 (ORL1) over other opioid receptors, a feat achieved by optimizing the substituent at the 4-amino position. nih.gov

Improving Selectivity Index (SI): In the context of anti-leishmanial agents, modifications to the quinazolin-4(3H)-one scaffold led to compounds with a superior selectivity index (a measure of toxicity to the parasite versus host cells) compared to the reference drug. nih.gov

The following table illustrates design strategies used to enhance the target selectivity of quinazolinone derivatives.

Design StrategyExample ModificationTargetOutcomeReference
Positional IsomerismAddition of a chloro group at the 8-positionPARP-1 vs. PARP-2Achieved ~30-fold selectivity for PARP-1 over PARP-2. researchgate.net
Steric HindranceBulkier substituent (e.g., -CF3) at the para-position of a C3-phenyl ringCOX-2 vs. COX-1Enhanced COX-2 selectivity. researchgate.net
Side Chain OptimizationSpecific guanidine-containing cyclohexylamino group at C4ORL1 vs. other opioid receptorsUp to 3000-fold selectivity for ORL1. nih.gov
Targeted "Cap" GroupUse of a 2-mercaptoquinazolinone moietyHDAC6 vs. other HDACsHighly potent and selective HDAC6 inhibition. mdpi.com
Substitution at C44-hydroxy substitutionLeishmania vs. Human cellsSuperior Selectivity Index (SI) compared to reference drug. nih.gov

Medicinal Chemistry and Derivatization Strategies for 4 Chloro 1 Methylquinazolin 2 1h One

Rational Design and Synthesis of Quinazolinone Analogues for Biological Probing

The rational design of analogues based on the 4-Chloro-1-methylquinazolin-2(1H)-one scaffold is primarily driven by structure-activity relationship (SAR) studies aimed at identifying and optimizing interactions with specific biological targets. nih.gov The synthesis of these analogues typically involves the nucleophilic substitution of the C4-chloro group, a highly versatile handle for introducing chemical diversity.

A general synthetic approach starts with N-methylanthranilic acid, which can be cyclized to form the core 1-methylquinazolin-2,4(1H,3H)-dione. Subsequent treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride yields the key intermediate, this compound. From this intermediate, a vast library of analogues can be synthesized by reacting it with various nucleophiles such as amines, anilines, alcohols, or thiols. nih.govresearchgate.net This reaction is fundamental for exploring the chemical space around the quinazolinone core.

SAR studies have provided critical insights for the rational design of these derivatives. For instance, in the development of antibacterial agents, modifications at positions 2, 3, and across the quinazolinone ring system have been systematically evaluated to enhance potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net While the specific subject compound is N1-methylated, broader SAR studies on the quinazolinone scaffold reveal key principles that guide derivatization. For example, the substituent at the C4 position, introduced by displacing the chloro group, is crucial for activity. Linking aromatic or heteroaromatic amines at this position has been a common strategy. nih.gov Furthermore, substituents on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) can modulate pharmacokinetic properties and target engagement. biomedres.usnih.gov

The table below summarizes general SAR findings for quinazolinone derivatives, which inform the rational design of analogues from this compound.

Position of ModificationType of SubstituentImpact on Biological Activity (General Findings)Reference
C4 Substituted Amines/AnilinesCrucial for activity; nature of substitution dictates target specificity (e.g., anticancer, antibacterial). nih.gov
C2 Alkyl, Aryl, or Heteroaryl GroupsInfluences potency and selectivity. Small alkyl groups are often well-tolerated. nih.govacs.org
N3 Aromatic or Aliphatic GroupsSignificant impact on activity; often bears pharmacophoric elements for target binding. nih.gov
C6/C7 Electron-withdrawing/donating groupsModulates electronic properties and can enhance activity. Halogen substitution (e.g., Cl) at C7 can favor anticonvulsant activity. nih.govnih.gov

By leveraging these SAR principles, medicinal chemists can rationally design novel analogues of this compound with improved potency, selectivity, and drug-like properties for biological investigation. mdpi.com

Scaffold Hopping and Lead Optimization Approaches

Scaffold hopping is a powerful lead discovery strategy that involves replacing a central molecular core with a different, often isosteric, scaffold while retaining the key binding interactions required for biological activity. nih.govnih.gov This approach is used to discover novel intellectual property, improve physicochemical properties, or escape from known toxicological liabilities associated with the original scaffold. The quinazolinone nucleus, including derivatives of this compound, has been the subject of numerous scaffold hopping campaigns. nih.govmedchemexpress.cn

In one such strategy, the quinazoline (B50416) A/B ring system was isometrically replaced with other fused aromatic heterocycles like pyrido[2,3-d]pyrimidine (B1209978) or 2-methylquinoline (B7769805) to explore how these core changes affect antitumor activity. nih.gov This approach led to the discovery of new scaffolds with potent tubulin polymerization inhibitory activity, comparable to the original lead compounds. nih.govmedchemexpress.cn Another example involves using the 4-quinazolinone scaffold as a bioisosteric replacement for the phthalazinone core of the PARP-1 inhibitor Olaparib, which resulted in new derivatives with appreciable inhibitory activity. rsc.org

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic profile. For leads derived from this compound, optimization often focuses on the substituents introduced at the C4 position. A notable optimization strategy involved the cyclization of an open-chain linker attached to the quinazolinone core into a five-membered pyrrolidine (B122466) ring. acs.org This constrained the molecule's conformation and, with the introduction of a "magic methyl" group on the pyrrolidine, effectively blocked oxidative metabolism while maintaining or enhancing potency against phosphoinositide-3-kinase delta (PI3Kδ). acs.org

The following table illustrates examples of scaffold hopping from a quinazolinone core.

Original ScaffoldHopped Scaffold ExampleTherapeutic TargetOutcomeReference
QuinazolinonePyrido[2,3-d]pyrimidineTubulinDiscovery of new, potent antitumor agents. nih.gov
QuinazolinoneN-Aryl-3,4-dihydroquinoxalin-2(1H)-oneTubulinIdentification of compounds with low nanomolar GI50 values and improved solubility. nih.govmedchemexpress.cn
ThienopyrimidinoneQuinazolinoneHIV-1 Reverse TranscriptaseSuccessful transfer of biological activity to a new scaffold. nih.gov
PhthalazinoneQuinazolinonePARP-1Development of bioisosteres with comparable inhibitory activity to the reference drug. rsc.org

These strategies demonstrate the versatility of the quinazolinone framework in drug discovery, allowing for significant structural modifications to achieve superior therapeutic candidates.

Prodrug and Targeted Delivery Concepts (Mechanistic Focus)

Prodrug and targeted delivery strategies aim to improve the therapeutic index of a drug by enhancing its delivery to the site of action while minimizing exposure to healthy tissues. nih.gov The quinazolinone scaffold has been effectively utilized in such approaches, particularly in oncology. A key mechanistic focus is the design of prodrugs that are selectively activated by enzymes overexpressed in the tumor microenvironment. biomedres.usnih.gov

A prominent example is the development of a quinazolinone-based prodrug designed to target pancreatic cancer cells. nih.gov Researchers identified that extracellular sulfatase 1 (SULF1) is an enzyme highly expressed on the surface of these cancer cells. nih.gov This finding prompted the rational design and synthesis of 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone (IQ(2-S)), a sulfonated prodrug. The underlying mechanism involves the enzymatic cleavage of the sulfate (B86663) group by SULF1 at the tumor site. This hydrolysis reaction releases the active, water-insoluble drug, 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone (IQ(2-OH)), which then precipitates onto the surface of the cancer cells. nih.gov

This targeted activation achieves several goals:

Selective Targeting: The prodrug remains largely inactive in circulation, only becoming activated in the presence of the target enzyme, thus concentrating the therapeutic effect at the tumor. nih.gov

Enhanced Retention: The insoluble nature of the activated drug ensures it is retained at the site of action, prolonging its therapeutic effect. nih.gov

Imaging and Therapy: By incorporating a radioisotope such as Iodine-125, this concept can be extended to both imaging (theranostics) and radiotherapy of pancreatic cancer. nih.gov

This enzyme-mediated targeting concept represents a sophisticated application of medicinal chemistry, transforming a quinazolinone derivative into a precision therapeutic agent. While this example uses a 6-iodo-quinazolinone, the principle is directly applicable to analogues derived from this compound, where the core scaffold serves as the foundation for the prodrug design.

Combinatorial Chemistry and Library Synthesis for Biological Screening

Combinatorial chemistry and high-throughput screening are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify novel hits. The this compound scaffold is exceptionally well-suited for these approaches due to the reactivity of the C4-chloro group. nih.gov This position acts as a versatile anchor point for building extensive chemical libraries.

The synthesis of a quinazolinone library typically begins with the core scaffold, which is then reacted with a diverse set of building blocks. For this compound, this involves parallel reactions with a wide range of primary and secondary amines, anilines, alcohols, and thiols to generate a library of C4-substituted analogues. nih.govnih.gov This strategy allows for the systematic exploration of the chemical space around the quinazolinone core to identify key pharmacophoric features required for a specific biological activity.

For example, a focused library of 77 variants of the 4(3H)-quinazolinone scaffold was synthesized and evaluated to establish the first comprehensive structure-activity relationship for a new class of antibacterials. nih.govacs.org This library-based approach led to the discovery of a potent compound with in vivo efficacy against MRSA. nih.govresearchgate.net Similarly, phenotypic high-throughput screening of quinazolinone derivatives has been used to identify novel antimalarial lead compounds, with subsequent library synthesis leading to a derivative 95-fold more potent than the initial hit. mdpi.com

The process of library synthesis and screening can be summarized as follows:

Scaffold Synthesis: Efficient, large-scale synthesis of the core intermediate, this compound.

Combinatorial Derivatization: Parallel reaction of the scaffold with a diverse collection of chemical building blocks (e.g., an amine library) to create a large, structurally varied compound library.

High-Throughput Screening (HTS): Evaluation of the entire library in a biological assay (e.g., enzyme inhibition, cell viability) to identify "hits." nih.gov

Hit-to-Lead Optimization: Further chemical refinement of the most promising hits to improve their therapeutic potential.

The amenability of the this compound intermediate to combinatorial synthesis makes it an invaluable tool for discovering new drug candidates across a range of diseases. researchgate.netbgu.ac.il

Fragment-Based Drug Discovery (FBDD) using Quinazolinone Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. nih.govfrontiersin.org FBDD uses libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to probe a protein's binding sites. Because of their small size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target, making them excellent starting points for optimization. nih.govresearchgate.net

The quinazolinone core has been successfully identified and utilized as a valuable scaffold in FBDD campaigns. nih.gov In one notable study, a fragment-based screen was employed to discover inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K), a target implicated in various metabolic and neurological diseases. The screen identified the quinazolinone nucleus as a key fragment that binds to the target enzyme. nih.gov

Once a fragment hit like the quinazolinone core is identified, the FBDD process involves:

Hit Validation: Confirming the binding of the fragment to the target, often using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography.

Fragment Growth/Linking: Iteratively growing the fragment by adding chemical functionality to exploit adjacent binding pockets or linking it with another nearby fragment to dramatically increase affinity and potency. researchgate.net

In the case of the IP6K inhibitors, investigation of the structure-activity relationships around the quinazolinone core fragment led to the development of compounds with submicromolar potency. nih.gov Modifications were made to the core itself to improve properties like aqueous solubility, though these changes often resulted in decreased potency, highlighting the importance of the core quinazolinone structure for inhibitory activity. nih.gov This demonstrates that the quinazolinone scaffold, which can be derived from intermediates like this compound, serves as a high-value starting point in FBDD, providing a validated foundation upon which more complex and potent drug candidates can be built.

Preclinical Biological Activity and Mechanistic Investigations of 4 Chloro 1 Methylquinazolin 2 1h One

In Vitro Enzyme Inhibition and Receptor Binding Assays

No specific data from in vitro enzyme inhibition or receptor binding assays for 4-Chloro-1-methylquinazolin-2(1H)-one have been reported. To characterize its biological activity, this compound would need to be screened against a panel of kinases, proteases, and other enzymes, as well as a variety of cell surface and nuclear receptors. For instance, related quinazolinone derivatives have been shown to inhibit PI3K-δ and PARP1. arabjchem.orgmdpi.com A hypothetical study could, therefore, measure the IC₅₀ value of this compound against these enzymes.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Target EnzymeIC₅₀ (nM)Assay Type
PI3K-δData not availableBiochemical Assay
PARP1Data not availableCellular Assay

Similarly, binding assays for receptors like mGlu7 or S1PR2, for which other quinazolinones have shown activity, would be required to determine its potential as a receptor modulator. nih.govnih.gov

Cellular Pathway Modulation and Signal Transduction Studies

Information regarding the modulation of cellular pathways and signal transduction by this compound is currently unavailable. Research in this area would involve treating various cell lines with the compound and analyzing its effects on key signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are commonly affected by quinazolinone derivatives. arabjchem.orgnih.gov Techniques like Western blotting, phospho-protein arrays, and reporter gene assays would be employed to understand how the compound influences cellular signaling.

Molecular Mechanisms of Action Elucidation in Cellular and Subcellular Models

The precise molecular mechanism of action for this compound has not been elucidated. Studies using cellular and subcellular models would be necessary to pinpoint its direct molecular interactions. For example, if the compound were found to induce apoptosis, further investigations would be needed to determine if it acts through the intrinsic or extrinsic apoptotic pathways, possibly by measuring caspase activation, as has been done for other quinazolines. nih.gov

Target Identification and Validation Methodologies

The specific molecular target(s) of this compound remain unknown. Identifying its target(s) would require methodologies such as affinity chromatography, chemical proteomics, or genetic approaches like shRNA or CRISPR/Cas9 screening. Once a potential target is identified, validation studies would be crucial to confirm that the compound's biological effects are mediated through this target.

Preclinical Efficacy Studies in Animal Models (Mechanistic and Pharmacodynamic Focus)

There are no published preclinical efficacy studies for this compound in animal models. nih.gov Such studies would be essential to evaluate its potential therapeutic effects in vivo. For example, if in vitro data suggested anticancer activity, the compound could be tested in xenograft models of human cancers. nih.gov Pharmacodynamic studies would also be necessary to correlate the compound's concentration in plasma and tissues with its biological effects on the target.

Identification of Molecular Biomarkers for Activity Prediction

Without knowledge of its biological activity or molecular target, no molecular biomarkers for predicting the activity of this compound have been identified. Biomarker discovery would typically follow target identification and mechanistic studies, and could involve genomic, transcriptomic, or proteomic profiling of sensitive versus resistant cell lines or patient samples.

Resistance Mechanism Studies in Biological Systems

There is no information on mechanisms of resistance to this compound. Studies on resistance would be contingent on identifying a clear biological activity and mechanism of action. For other targeted therapies, resistance can emerge through mutations in the drug target, activation of bypass signaling pathways, or increased drug efflux. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

The primary academic contribution surrounding 4-chloro-substituted quinazolinones is their establishment as highly versatile and reactive intermediates for drug discovery and organic synthesis. The chlorination of the parent quinazolinone, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a fundamental and well-documented transformation that activates the C4 position for subsequent reactions. acs.orgresearchgate.net

A crucial discovery is the high regioselectivity of nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is significantly more electrophilic and susceptible to displacement by nucleophiles (such as primary and secondary amines) compared to other positions. acs.orgmdpi.com This predictable reactivity allows for the selective and efficient introduction of diverse functionalities, which is a cornerstone of its utility.

This strategic importance is exemplified in the synthesis of numerous bioactive molecules. Research has demonstrated its role as a key precursor for:

Anticancer Agents: It is a foundational building block for 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govbeilstein-journals.org

Antiviral Therapeutics: A novel, streamlined synthesis for the Respiratory Syncytial Virus (RSV) inhibitor Ziresovir relies on a 4-chloroquinazoline (B184009) intermediate, highlighting its relevance in contemporary drug development. acs.orgacs.org

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite its utility, the research landscape reveals several underexplored areas.

Intrinsic Biological Profile: The direct biological activity of 4-Chloro-1-methylquinazolin-2(1H)-one itself remains largely uncharacterized. Most studies focus on its derivatives, leaving its intrinsic potential as a pharmacological agent unknown.

Expanded Target Space: While its derivatives are known EGFR inhibitors, the full spectrum of biological targets remains a significant knowledge gap. nih.govbeilstein-journals.org The broader quinazolinone class shows promise against diverse targets, including those in parasites (e.g., Leishmania donovani) and other enzyme families like PARP-1, suggesting that derivatives of this specific compound could be active in unexplored therapeutic areas. nih.govresearchgate.neteco-vector.com

Structure-Activity Relationship (SAR) of the Core: SAR studies typically focus on the moieties introduced at the C4 position. A systematic exploration of how substituents on the core benzene (B151609) ring of this compound influence the reactivity and biological activity of its subsequent derivatives is lacking.

Molecular Hybridization: The potential of using this compound as a scaffold for molecular hybridization—combining it with other known pharmacophores to create dual-action or multi-target ligands—is a vast and promising research avenue. rsc.org

Prospects for Novel Synthetic Methodologies

Future synthetic research should aim to improve the efficiency, safety, and environmental impact of producing and utilizing this compound.

Greener Chlorination: While effective, traditional chlorinating agents like POCl₃ are harsh and generate hazardous waste. researchgate.net Developing catalytic or milder, more sustainable methods for the chlorination step is a key objective.

Advanced Ring Construction: Recent advances, such as the copper-catalyzed quinazolinone formation used in the Ziresovir synthesis, represent a move toward more sophisticated and efficient ways to construct the core heterocycle before the crucial chlorination step. acs.orgacs.org Further exploration of transition-metal catalysis and C-H activation strategies could yield even more direct and atom-economical routes.

Flow Chemistry: The use of continuous flow reactors for the synthesis and subsequent reactions of 4-chloroquinazolines could offer significant advantages in terms of safety, reaction control, scalability, and reproducibility, particularly when handling energetic or unstable intermediates.

Microwave-Assisted Reactions: Microwave irradiation has already been shown to accelerate the N-arylation of 4-chloroquinazolines, reducing reaction times and often improving yields. nih.govbeilstein-journals.org Expanding this technique to a wider range of nucleophiles and reaction types is a promising prospect.

A comparison of synthetic approaches is summarized in the table below.

MethodReagents/ConditionsAdvantagesDisadvantagesCitations
Traditional Chlorination Quinazolinone, POCl₃ or SOCl₂, RefluxWell-established, generally high conversionHarsh reagents, corrosive byproducts, high temperature acs.orgresearchgate.net
Cu-Catalyzed Cyclization 2-halobenzoic acid, Guanidine (B92328), CuIBuilds core efficiently, chromatography-free potentialRequires catalyst, multi-step to get to chloro-intermediate acs.orgacs.org
Microwave-Assisted SNAr 4-chloroquinazoline, Amine, THF/H₂O, MicrowaveRapid reaction times, high yields, improved sustainabilityRequires specialized equipment nih.govbeilstein-journals.org

Future Directions in Mechanistic Biological Studies

For derivatives synthesized from this compound, future biological research must move beyond preliminary screening to in-depth mechanistic elucidation.

Target Deconvolution: For novel active derivatives, identifying the specific protein target(s) is paramount. This can be achieved through a combination of in silico docking studies, affinity chromatography, and proteomic approaches. nih.govresearchgate.neteco-vector.com

Pathway Analysis: Once a target is identified, subsequent studies should map the downstream signaling pathways affected by the compound. For instance, quinazolinone derivatives have been shown to modulate the PI3K/Akt/CREB signaling axis, and similar detailed analyses are needed for new compounds. nih.govresearchgate.net

Mechanism of Cell Death: For anticancer or antiparasitic candidates, determining the precise mechanism of cell death (e.g., apoptosis, autophagy, cell cycle arrest) is crucial for understanding their therapeutic potential and for biomarker development. nih.govnih.gov

Computational Modeling: The increased use of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can help prioritize the most promising lead compounds early in the discovery process, saving time and resources. eco-vector.com

Potential for Advanced Applications in Chemistry and Biology

The unique reactivity of this compound positions it for several advanced applications.

Medicinal Chemistry Scaffold: Its primary future role will continue to be a privileged scaffold for generating libraries of compounds aimed at a wide range of diseases, including cancer, viral infections, and parasitic diseases. acs.orgnih.govmdpi.com

Chemical Biology Probes: Derivatives can be synthesized with tags (e.g., fluorescent dyes, biotin) to create chemical probes. These tools are invaluable for studying the localization, interactions, and dynamics of their biological targets within living cells.

Fragment-Based Drug Discovery (FBDD): The core structure could be used as a starting fragment in FBDD campaigns. Its ability to be readily and selectively elaborated at the C4 position makes it ideal for growing fragments into potent leads.

Materials Science: While less explored, the rigid, heteroaromatic quinazolinone structure could potentially be incorporated into novel organic materials, with applications in electronics or as fluorescent sensors, an area ripe for investigation.

The table below outlines potential biological targets for derivatives, based on studies of the broader quinazolinone class.

Therapeutic AreaPotential Biological Target(s)Citation
Oncology EGFR, VEGFR, PDGFR, PARP-1 nih.govbeilstein-journals.orgeco-vector.com
Infectious Disease (Viral) RSV Fusion (F) protein acs.orgacs.org
Infectious Disease (Parasitic) Leishmania prolyl-tRNA synthetase nih.govresearchgate.net
Inflammatory Disease Kinases (e.g., Rip2) researchgate.net
CNS Disorders Various receptors and enzymes nih.gov

Q & A

What are the common synthetic routes for 4-Chloro-1-methylquinazolin-2(1H)-one?

Category: Basic
Answer:
A widely used method involves the reaction of 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone to yield the target compound. Key steps include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification is typically achieved using column chromatography .

How can researchers optimize synthesis yield under varying reaction conditions?

Category: Advanced
Answer:
Optimization involves systematic variation of parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE). For example, increasing reaction temperature (80–120°C) may enhance reaction rates but risks decomposition. Catalyst screening (e.g., Pd/C vs. Raney Ni) and solvent polarity adjustments (e.g., DMF vs. THF) can improve selectivity. Yield quantification via HPLC or GC-MS is critical for iterative refinement .

What spectroscopic methods are used for structural characterization?

Category: Basic
Answer:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and regiochemistry.
  • IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) stretches.
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry using SHELX software for refinement .

How to resolve discrepancies in NMR data for quinazolinone derivatives?

Category: Advanced
Answer:
Discrepancies arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Variable-temperature NMR to identify tautomeric equilibria.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

What safety precautions are necessary during handling?

Category: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Decontamination : Rinse spills with ethanol followed by water. Store separately from oxidizers and bases .

How to mitigate byproduct formation during halogenated quinazolinone synthesis?

Category: Advanced
Answer:

  • Purification : Use gradient elution in column chromatography (silica gel, hexane/EtOAc).
  • Reaction monitoring : Employ LC-MS to detect intermediates.
  • Catalyst optimization : Reduce metal catalysts to minimize dehalogenation byproducts .

What are the molecular properties of this compound?

Category: Basic
Answer:

PropertyValue
Molecular FormulaC9_9H7_7ClN2_2O
Molecular Weight194.02 g/mol
Key Functional GroupsQuinazolinone core, Cl, methyl

Data sourced from crystallographic and spectroscopic analyses .

How to design a SAR study for derivatives?

Category: Advanced
Answer:

  • Scaffold modification : Introduce substituents at positions 4 (Cl), 1 (methyl), or 2 (keto) to probe electronic effects.
  • Bioactivity assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., SIRT1).
  • Computational docking : Map binding interactions using AutoDock Vina with target proteins .

What storage conditions ensure compound stability?

Category: Basic
Answer:
Store in amber vials at –20°C under inert gas (N2_2/Ar). Desiccate with silica gel to prevent hydrolysis. Avoid proximity to amines or reducing agents .

How to address low reproducibility in biological assays?

Category: Advanced
Answer:

  • Standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial assays).
  • Dose-response curves : Validate with triplicate measurements.
  • Statistical analysis : Apply ANOVA to identify batch-to-batch variability or assay interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.